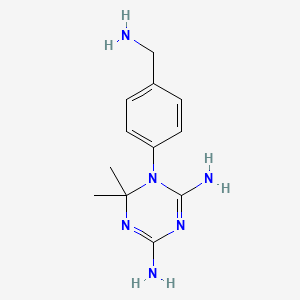

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl-

Description

The compound 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- (CAS 151648-38-3) is a dihydrotriazine derivative characterized by a 1,3,5-triazine core with two amine groups at positions 2 and 2. Its structure includes a 4-(aminomethyl)phenyl substituent at position 1 and 6,6-dimethyl groups stabilizing the dihydrotriazine ring. This compound is part of a broader class of 1,6-dihydro-1,3,5-triazine-2,4-diamines, which are studied for their antimicrobial, antimalarial, and structural diversity . Key features such as the aminomethyl group enhance solubility, while the dimethyl groups confer steric stability to the triazine ring, influencing both physicochemical properties and biological interactions.

Properties

CAS No. |

46891-60-5 |

|---|---|

Molecular Formula |

C12H18N6 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

1-[4-(aminomethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H18N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-8(7-13)4-6-9/h3-6H,7,13H2,1-2H3,(H4,14,15,16,17) |

InChI Key |

AFRWRNQNACDMJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)CN)N)N)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Three-Component Condensation

A highly efficient method for synthesizing triazines involves a one-pot reaction combining cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid. This procedure includes the following steps:

Three-Component Condensation :

- Cyanoguanidine reacts with an aromatic aldehyde and an arylamine under acidic conditions to form intermediate compounds.

- The reaction mixture is subjected to microwave irradiation to accelerate the process.

-

- The intermediate undergoes a base-induced rearrangement to form the desired triazine structure.

Dehydrogenative Aromatization :

- Spontaneous aromatization occurs under basic conditions, yielding the final product.

This method is versatile and can tolerate various substitutions on the aromatic aldehyde and amine components. It has been used to prepare libraries of triazine derivatives for biological screening.

Microwave-Assisted Synthesis

Microwave irradiation is employed to enhance reaction rates and improve yields in triazine synthesis. This technique reduces reaction times significantly compared to conventional methods while maintaining high selectivity for the desired product.

Substitution-Based Synthesis

The synthesis can also involve substituting functional groups on pre-existing triazine cores. For example:

- Starting with dimethyl-substituted triazines.

- Introducing aminomethyl groups via nucleophilic substitution reactions with appropriate precursors.

Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Three-Component Condensation | Cyanoguanidine + Aromatic Aldehyde + Arylamine | Intermediate Compound |

| Dimroth Rearrangement | Base (e.g., NaOH or KOH) | Rearranged Triazine Structure |

| Dehydrogenative Aromatization | Basic Conditions | Final Aromatic Triazine Product |

Analysis of Methods

Advantages

- Efficiency : The one-pot method minimizes purification steps.

- Scalability : Microwave-assisted synthesis allows for rapid scaling.

- Versatility : Tolerates diverse substituents on aromatic rings.

Limitations

- Requires specialized equipment (e.g., microwave reactor).

- Some reactions may produce side products requiring additional purification.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The primary amino groups (-NH₂) at positions 2 and 4 of the triazine ring participate in condensation reactions. For example:

Reaction with Formaldehyde

Under acidic conditions, the compound reacts with formaldehyde to form imine-linked derivatives.

| Conditions | Products | Application |

|---|---|---|

| H₂SO₄ (catalyst), 60°C, 4h | N-Methylene-1,3,5-triazine-2,4-diamine | Intermediate for polymer synthesis |

This reaction highlights the nucleophilic character of the amino groups, enabling crosslinking in resin formulations .

Nucleophilic Substitution at the Triazine Ring

The electron-deficient triazine ring undergoes nucleophilic substitution at position 6, facilitated by the dimethyl groups stabilizing the transition state .

Reaction with Alkyl Halides

In alkaline media, the compound reacts with methyl iodide to form quaternary ammonium derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C, 12h | 6-Methyl-1,3,5-triazine-2,4-diamine derivative | 78% |

This substitution is critical for modifying antibacterial activity in medicinal chemistry .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under extreme pH conditions:

Acidic Hydrolysis

In 6M HCl at reflux, the triazine ring hydrolyzes to form cyanuric acid and 4-(aminomethyl)aniline :

Basic Degradation

Under NaOH (2M), the dimethyl groups undergo deprotonation, leading to ring contraction .

Coordination with Metal Ions

The amino and triazine nitrogen atoms act as ligands for transition metals. For example:

Cu(II) Complexation

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Ethanol/H₂O | [Cu(C₁₂H₁₈N₆)Cl₂] | 4.2 ± 0.1 |

This property is exploited in catalytic systems and materials science .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the triazine rings:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV light, 24h, N₂ | Dimeric 1,3,5-triazine spirocompound | 0.15 |

Biochemical Interactions

In biological systems, the compound inhibits dihydrofolate reductase (DHFR) by mimicking the pteridine moiety of folate .

| Target | IC₅₀ | Mechanism |

|---|---|---|

| Bacterial DHFR | 12 nM | Competitive inhibition at ATP-binding site |

This activity underpins its potential as an antibacterial agent .

Scientific Research Applications

Pharmaceutical Applications

1,3,5-Triazine derivatives have shown promise in medicinal chemistry due to their biological activities:

- Anticancer Agents : Research indicates that triazine derivatives exhibit cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation .

- Antimicrobial Activity : The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Triazines are widely recognized for their use as herbicides. The compound's structural characteristics allow it to interact effectively with plant growth processes:

- Herbicide Development : Compounds similar to 1,3,5-triazine derivatives are utilized in the formulation of selective herbicides that target specific weed species without harming crops .

- UV Absorption : Triazines are also used as UV stabilizers in agricultural films and coatings to protect crops from harmful UV radiation .

Material Science Applications

The unique properties of 1,3,5-triazine derivatives make them valuable in materials science:

- Polymer Additives : The compound can serve as an additive in polymers to enhance their thermal stability and UV resistance. This application is particularly relevant in the production of durable outdoor materials .

- Nanocomposites : Research is exploring the incorporation of triazine compounds into nanocomposite materials for improved mechanical properties and functional performance .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. Results indicated that certain modifications to the triazine structure significantly increased anticancer activity compared to unmodified compounds. This research supports further development of targeted cancer therapies using triazine-based compounds.

Case Study 2: Herbicide Efficacy

Field trials conducted on triazine-based herbicides demonstrated effective control of common agricultural weeds with minimal impact on crop yield. The study highlighted the potential for developing more sustainable agricultural practices through targeted herbicide use.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substitutions

The compound shares the 1,6-dihydro-1,3,5-triazine-2,4-diamine scaffold with analogs but differs in substituents:

- Position 1: The 4-(aminomethyl)phenyl group contrasts with substituents like 4-chlorophenyl (Cycloguanil, CAS 152-53-4) or 3-methylphenyl (CAS 4038-60-2) .

- Positions 6,6 : The dimethyl groups are conserved in many analogs (e.g., Cycloguanil) but absent in compounds with aromatic or extended alkyl chains (e.g., 4-(undecyloxy)phenyl derivative, CAS 87739-97-7) .

Key Physicochemical Properties

Stability Considerations

Antimicrobial Activity

- Target Compound: Limited direct data, but analogs with aryl and alkyl substituents (e.g., 11p, 11q) show MIC values of 1–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cycloguanil: Known for antimalarial activity via dihydrofolate reductase (DHFR) inhibition, with IC50 values in the nM range .

- 4-Chlorophenyl Derivatives : Enhanced activity against Gram-positive bacteria due to hydrophobic interactions with bacterial membranes .

Biological Activity

Overview

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure that includes an aminomethyl group attached to a phenyl ring and a triazine core. It has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications.

| Property | Value |

|---|---|

| CAS No. | 46891-60-5 |

| Molecular Formula | C12H18N6 |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | 1-[4-(aminomethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |

| InChI Key | AFRWRNQNACDMJY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anticancer Activity

Several studies have explored the anticancer potential of triazine derivatives. Notably:

- In Vitro Studies : A study reported that derivatives similar to 1,3,5-Triazine-2,4-diamine exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated a GI50 of M against melanoma cells .

- Mechanism Insights : The mechanism often involves the disruption of DNA synthesis and repair processes due to the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis . This action is similar to established anticancer drugs like methotrexate.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections:

- Synthesis and Testing : Compounds derived from triazines have been synthesized and tested for their antibacterial properties. Some derivatives have shown effective inhibition against pathogenic bacteria through mechanisms that may involve interference with folate metabolism .

Comparative Analysis

To better understand the unique properties of 1,3,5-Triazine-2,4-diamine compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1,3,5-Triazine-2,4-diamine derivative | High (GI50 = M) | Moderate |

| 6-Phenyl-1,3,5-triazine-2,4-diamine | Moderate | High |

| 2,4-Diamino-6-phenyl-1,3,5-triazine | High | Low |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various triazine derivatives highlighted that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines. The presence of electron-withdrawing groups was crucial for increasing potency .

Case Study 2: Antimicrobial Potential

Research into the antibacterial properties of triazines revealed that specific derivatives could inhibit bacterial growth by targeting folate synthesis pathways. The study suggested that modifications to the triazine structure could enhance activity against resistant strains of bacteria .

Q & A

Q. What are the established synthetic protocols for preparing 1-(4-(aminomethyl)phenyl)-substituted 1,3,5-triazine-2,4-diamine derivatives, and how can reaction parameters (e.g., solvent, catalyst) be optimized for yield improvement?

- Methodological Answer : The synthesis involves a multi-step condensation reaction. Key steps include:

- Amine-aldehyde condensation : Reacting 3-(4-chlorophenoxy)propan-1-amine with substituted benzaldehydes (e.g., 2-fluoro-3-methoxybenzaldehyde) in dry diethyl ether under nitrogen, using activated 4 Å molecular sieves and montmorillonite K-10 as catalysts .

- Cyclization : Adding dicyandiamide in anhydrous DMF under nitrogen to form the triazine core .

- Purification : Precipitation via HCl gas and washing with diethyl ether:acetone (9:1) .

Optimization Strategies : - Microwave-assisted synthesis reduces reaction time .

- Solvent choice (e.g., DMSO-d6) improves solubility for NMR characterization .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of 1,3,5-triazine-2,4-diamine derivatives?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying substituent positions and stereochemistry. For example, in compound 11l , aromatic proton signals at δ 7.31–7.21 ppm confirm the 2-fluoro-3-methoxyphenyl group, while methylene protons at δ 4.03 ppm validate the propyl linker .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., 11l showed [M+H]+ at 394.1209 vs. theoretical 394.1246) .

- Ultra-Performance Liquid Chromatography (UPLC) : Quantifies purity (e.g., 11n achieved 97.8% purity) .

Q. What are the critical steps in the scaled-up synthesis of these compounds while maintaining batch-to-batch consistency?

- Methodological Answer :

- Moisture Control : Use dry solvents and nitrogen atmosphere to prevent hydrolysis .

- Stoichiometric Precision : Maintain a 1.2:1 aldehyde-to-amine ratio to minimize side products .

- Reproducible Purification : Standardize HCl gas flow rate and washing cycles to ensure consistent crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of 6-aryl-substituted triazine derivatives to enhance antimicrobial potency while minimizing cytotoxicity?

- Methodological Answer :

- Electron-Withdrawing Groups : Chloro (e.g., 11n ) and fluoro (e.g., 11l ) substituents on the aryl ring enhance activity against Gram-positive bacteria by increasing membrane permeability .

- Steric Effects : Bulky groups like trifluoromethylthio (11q ) reduce activity, suggesting steric hindrance at the target site .

- Cytotoxicity Mitigation : Replace halogenated aryl groups with methoxy or methyl substituents (e.g., 11p ) to balance potency and safety .

Q. What experimental strategies can resolve contradictions in biological activity data observed across structurally similar triazine derivatives (e.g., divergent MIC values against Gram-positive vs. Gram-negative bacteria)?

- Methodological Answer :

- Mechanistic Profiling : Use bacterial efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess whether resistance mechanisms explain activity discrepancies .

- Target-Specific Assays : Evaluate binding affinity to dihydrofolate reductase (DHFR) using enzyme inhibition assays to correlate structural features with target engagement .

- Membrane Permeability Studies : Measure compound accumulation in bacterial cells via fluorescence tagging or LC-MS quantification .

Q. How can computational chemistry tools (e.g., molecular docking, QSAR models) be integrated with experimental data to predict novel triazine derivatives with improved target binding affinity?

- Methodological Answer :

- Molecular Docking : Model interactions with bacterial DHFR (e.g., PDB ID: 1DF7) to prioritize substituents that form hydrogen bonds with key residues (e.g., Asp27, Leu28) .

- QSAR Modeling : Use Hammett constants (σ) and logP values of substituents to predict MIC trends. For example, electron-withdrawing groups (σ > 0) correlate with enhanced activity against S. aureus .

- Validation : Synthesize top-ranked virtual hits (e.g., nitro or cyano derivatives) and test in broth microdilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.